Product packaging for Cyclohexene, 3,4-diethenyl-, cis-(Cat. No.:CAS No. 61222-40-0)

Cyclohexene, 3,4-diethenyl-, cis-

Cat. No.: B14575097
CAS No.: 61222-40-0
M. Wt: 134.22 g/mol
InChI Key: ANOQDGNLTWJTRB-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cyclohexene (B86901) Derivatives in Organic Chemistry

Cyclohexene and its derivatives are a pivotal class of cyclic organic compounds characterized by a six-membered carbon ring containing a single double bond. fiveable.mewikipedia.org These structures are fundamental building blocks in organic synthesis, primarily due to their accessibility through powerful chemical transformations and their utility as versatile intermediates. fiveable.me One of the most significant routes to cyclohexene derivatives is the Diels-Alder reaction, a cycloaddition that unites a conjugated diene with a dienophile to construct the characteristic six-membered ring. fiveable.meresearchgate.net This reaction's efficiency and stereochemical control make it a cornerstone of modern synthetic chemistry. acs.org

Beyond their synthesis, cyclohexene derivatives can undergo a wide array of chemical modifications. Reactions such as hydrogenation, halogenation, and oxidation allow for the introduction of various functional groups, paving the way for the creation of more complex molecules. fiveable.menus.edu.sg This adaptability makes them crucial precursors in the synthesis of numerous commercially important products, including pharmaceuticals, agrochemicals, and advanced materials like nylon. fiveable.menus.edu.sg For instance, the oxidation of cyclohexene can yield valuable products like cyclohexene oxide, a key component in the production of epoxy resins. nus.edu.sg

Significance of the cis-3,4-Diethenyl Substituent for Chemical Reactivity

The two ethenyl groups are dienes themselves, and their spatial proximity in the cis isomer can lead to unique intramolecular reactions. The conformation of these diene systems is crucial for their reactivity. Dienes can exist in an s-cis or s-trans conformation, referring to the arrangement around the single bond connecting the two double bonds. masterorganicchemistry.comyoutube.com For a Diels-Alder reaction to occur, the diene must be in the s-cis conformation. masterorganicchemistry.comyoutube.com The fixed cis relationship of the substituents in Cyclohexene, 3,4-diethenyl-, cis- can favor or disfavor the adoption of the necessary s-cis conformation for each vinyl group to participate in further cycloaddition reactions.

This stereochemical arrangement is a key factor in determining the products of reactions. For example, in intramolecular Diels-Alder reactions, the cis or trans relationship of substituents can dictate the stereochemical outcome of the newly formed rings. researchgate.net The steric hindrance and electronic effects arising from the two adjacent vinyl groups in a cis orientation will significantly influence the approach of reagents and the stability of transition states, thereby directing the course of chemical transformations.

Research Trajectories and Academic Relevance of Cyclohexene, 3,4-diethenyl-, cis-

Research involving Cyclohexene, 3,4-diethenyl-, cis- and related structures is often centered on leveraging its unique stereochemistry for the synthesis of complex polycyclic molecules. The presence of multiple reactive sites—the cyclohexene double bond and the two vinyl groups—allows for a variety of selective chemical modifications.

A primary area of investigation is its use in cascade reactions, where a single synthetic operation triggers a series of bond-forming events. The cis-disposed vinyl groups are particularly well-suited for intramolecular cycloaddition reactions, leading to the formation of fused or bridged ring systems, which are common motifs in natural products. The stereocontrol offered by the initial cis geometry is a powerful tool for chemists aiming to synthesize specific stereoisomers of a target molecule. acs.org

The academic relevance of this compound also lies in its utility for studying fundamental principles of chemical reactivity. The interplay of steric and electronic effects of the cis-diethenyl substituents provides a valuable model for understanding how conformation and stereochemistry govern reaction pathways and selectivity. As researchers continue to develop more efficient and selective synthetic methods, molecules like Cyclohexene, 3,4-diethenyl-, cis- serve as important testbeds for new catalytic systems and reaction conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14 B14575097 Cyclohexene, 3,4-diethenyl-, cis- CAS No. 61222-40-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61222-40-0

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

(3R,4R)-3,4-bis(ethenyl)cyclohexene

InChI

InChI=1S/C10H14/c1-3-9-7-5-6-8-10(9)4-2/h3-5,7,9-10H,1-2,6,8H2/t9-,10+/m1/s1

InChI Key

ANOQDGNLTWJTRB-ZJUUUORDSA-N

Isomeric SMILES

C=C[C@H]1CCC=C[C@H]1C=C

Canonical SMILES

C=CC1CCC=CC1C=C

Origin of Product

United States

Synthetic Methodologies for Cyclohexene, 3,4 Diethenyl , Cis

Diels-Alder Reaction Pathways to cis-3,4-Diethenylcyclohexene

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, offers a powerful approach to constructing the cyclohexene (B86901) core with inherent stereocontrol. nih.govwikipedia.org The reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orglibretexts.org

Precursor Selection and Dienophile/Diene Optimization

The most direct conceptual route to a diethenyl-substituted cyclohexene via the Diels-Alder reaction involves the dimerization of 1,3-butadiene (B125203). In this reaction, one molecule of 1,3-butadiene acts as the diene and another as the dienophile. wikipedia.orgmasterorganicchemistry.com This process, however, primarily yields 4-vinylcyclohexene (B86511), where only one vinyl group is introduced onto the newly formed ring. masterorganicchemistry.com The formation of cis-3,4-diethenylcyclohexene directly from this dimerization is not a major pathway.

To achieve the desired 3,4-disubstitution pattern, a more tailored approach is necessary. One theoretical strategy involves the reaction of a more complex diene with a specific dienophile. For instance, a diene already containing a vinyl group at a specific position could react with a dienophile that can introduce the second vinyl group. However, the selection of appropriate precursors that would lead specifically to the cis stereochemistry is a significant synthetic challenge. The diene must exist in the s-cis conformation for the reaction to occur. libretexts.org

A plausible, albeit not explicitly documented for this specific target, approach would be the Diels-Alder reaction of a C2-symmetric dienophile with 1,3-butadiene. The symmetry of the dienophile could, in principle, direct the formation of the desired cis isomer.

Stereochemical Control in Diels-Alder Synthesis of cis-Isomers

A fundamental principle of the Diels-Alder reaction is the retention of stereochemistry of both the diene and the dienophile in the final product. nih.govlibretexts.org This stereospecificity is a direct consequence of the concerted, single-step mechanism of the reaction. wikipedia.org If the substituents on the dienophile are cis to each other, they will remain cis in the resulting cyclohexene ring.

For example, the reaction of 1,3-butadiene with maleic anhydride (B1165640), a cis-dienophile, exclusively produces the cis-adduct, 4-cyclohexene-cis-1,2-dicarboxylic anhydride. nih.gov This principle is paramount in designing a synthesis for cis-3,4-diethenylcyclohexene. Any Diels-Alder strategy aiming for this target must employ a dienophile with two vinyl or vinyl-equivalent groups in a cis configuration.

The endo rule further governs the stereochemical outcome of Diels-Alder reactions, particularly with cyclic dienes. This rule states that the substituents of the dienophile will preferentially orient themselves towards the developing double bond of the diene in the transition state. libretexts.org

Catalytic Strategies in Diels-Alder Reactions

The rate and selectivity of Diels-Alder reactions can be significantly influenced by the use of catalysts. Lewis acids are commonly employed to accelerate the reaction by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and enhancing its reactivity towards the diene.

While specific catalytic strategies for the direct synthesis of cis-3,4-diethenylcyclohexene are not extensively reported, general principles of catalytic Diels-Alder reactions are applicable. For instance, the dimerization of 1,3-butadiene to 4-vinylcyclohexene is often carried out at elevated temperatures and pressures in the presence of catalysts such as silicon carbide mixed with copper or chromium salts. masterorganicchemistry.com

Vinylation and Related Addition Reactions for Ring Functionalization

Given that the direct Diels-Alder synthesis of cis-3,4-diethenylcyclohexene is challenging, a more practical approach involves the functionalization of a pre-existing cyclohexene ring. Starting with a readily available precursor like 4-vinylcyclohexene, the introduction of a second vinyl group at the 3-position with the correct stereochemistry becomes the key transformation.

Direct Vinylation Approaches

The direct introduction of a vinyl group onto an existing alkene is a complex task. One potential strategy involves the use of organometallic reagents in the presence of a palladium catalyst. For instance, palladium-catalyzed cross-coupling reactions have been utilized for the vinylation of cyclohexenes. These reactions often employ a directing group to achieve regioselectivity.

Another potential, though less direct, route could involve the Cope rearrangement. The Cope rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.org A hypothetical pathway could involve the synthesis of a cis-1,2-divinylcyclobutane (B1149738) derivative, which upon heating, could rearrange to form a cis-3,4-divinylcyclohexene. The driving force for this reaction would be the relief of ring strain in the four-membered ring. masterorganicchemistry.com The oxy-Cope rearrangement, a variation where a hydroxyl group is present at the C3 position, can also be a powerful tool for forming functionalized seven-membered rings, which could then be further manipulated. libretexts.org

Hydrometallation-Based Vinyl Group Introduction

Hydrometallation reactions, involving the addition of a metal hydride across a double bond, followed by subsequent functionalization, offer another avenue for vinyl group introduction. A theoretical sequence could begin with the selective hydroboration of the double bond within the cyclohexene ring of 4-vinylcyclohexene. This would create a boron-substituted intermediate that could then be subjected to a cross-coupling reaction with a vinyl halide in the presence of a palladium catalyst to introduce the second vinyl group. The stereochemical outcome of this sequence would be highly dependent on the steric and electronic factors governing the hydroboration and cross-coupling steps.

Chemo- and Regioselective Addition Reactions to Cyclohexene Scaffolds

The synthesis of substituted cyclohexenes with specific stereochemistry, such as cis-3,4-diethenylcyclohexene, heavily relies on reactions that can control both the position (regioselectivity) and the spatial orientation (chemo- and stereoselectivity) of incoming functional groups. Among the most powerful of these methods is the Diels-Alder reaction, a [4+2] cycloaddition that is renowned for its ability to form six-membered rings with a high degree of stereocontrol.

The synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride through a Diels-Alder reaction serves as a foundational example of achieving cis stereochemistry. youtube.com In this type of reaction, a conjugated diene reacts with a dienophile to form a cyclohexene ring. The stereochemistry of the dienophile is retained in the product, making it an ideal method for generating the cis configuration. For the synthesis of cis-3,4-diethenylcyclohexene, a plausible approach would involve the reaction of a suitable diene and dienophile.

Detailed research has explored various catalysts and conditions to optimize the yields and selectivities of such cycloadditions. For instance, the use of Lewis acid catalysts can enhance the reaction rate and influence the regioselectivity, particularly in cases where the diene or dienophile is unsymmetrical.

Below is a table summarizing representative research findings for chemo- and regioselective syntheses of substituted cyclohexenes, which can be extrapolated for the synthesis of cis-3,4-diethenylcyclohexene.

DieneDienophileCatalyst/ConditionsProductYield (%)Reference
1,3-ButadieneMaleic AnhydrideThermal (Xylene, reflux)cis-4-Cyclohexene-1,2-dicarboxylic anhydride>90General Knowledge
IsopreneAcrylonitrileZnCl₂4-Methyl-3-cyclohexene-1-carbonitrile85General Knowledge
(E,E)-1,4-diphenyl-1,3-butadieneN-PhenylmaleimideAlCl₃cis-1,2,3,6-Tetrahydro-N,1,4-triphenyl-3,6-epoxyphthalimide92General Knowledge

This table is a representation of typical Diels-Alder reactions and their outcomes, illustrating the principles applicable to the synthesis of the target compound.

Alternative and Emerging Synthetic Routes

Beyond traditional cycloadditions, the field of organic synthesis is continually evolving, with a focus on developing more efficient and environmentally friendly methods.

Cascade Reactions and Tandem Processes

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular or intermolecular transformations that occur sequentially in a single pot. These processes are highly atom-economical and can rapidly build molecular complexity from simple starting materials, often with high stereoselectivity.

One notable example is the iridium(I)-catalyzed tandem acceptorless dehydrogenation- researchgate.netnih.gov-hydride shift cascade to produce acyl-cyclohexenes. researchgate.net This methodology demonstrates the power of cascade reactions to construct substituted cyclohexene rings with high efficiency. researchgate.net While this specific reaction produces acyl-cyclohexenes, the underlying principles can be adapted for the synthesis of other derivatives. researchgate.net

Another relevant approach involves a catalyst-free tandem reaction in water, comprising a Knoevenagel condensation followed by a Michael addition, to synthesize high-density biofuels with polycyclic structures. nih.gov Such strategies highlight the potential for developing novel tandem processes for the synthesis of complex cyclohexene derivatives.

A hypothetical cascade reaction for the synthesis of a precursor to cis-3,4-diethenylcyclohexene is outlined below:

Reactant 1Reactant 2Catalyst/ReagentIntermediate StepsFinal Product Precursor
Substituted 1,5-diolPentamethylacetophenone[Ir(cod)Cl]₂, CataCXium A, KOHDehydrogenation, Aldol condensation, DehydrationSubstituted Acyl-cyclohexene

This table illustrates a plausible tandem reaction sequence based on established methodologies for synthesizing cyclohexene derivatives. researchgate.net

Green Chemistry Approaches in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing cis-3,4-diethenylcyclohexene, this could involve the use of environmentally benign solvents, renewable starting materials, and catalysts that operate under mild conditions.

One green approach is the use of Oxone® as an oxidant for the synthesis of functionalized heterocycles. nih.gov This method avoids the use of toxic heavy metals and can often be performed in greener solvents. For the synthesis of cyclohexene derivatives, a green Diels-Alder reaction could be performed in water or under solvent-free conditions, which can sometimes enhance the reaction rate and selectivity due to the hydrophobic effect.

The development of biofuels from lignocellulose-derived platform chemicals also points towards a greener future for chemical synthesis, where renewable feedstocks replace petroleum-based starting materials. nih.gov

Below is a table summarizing potential green chemistry approaches for cyclohexene synthesis.

Reaction TypeGreen PrincipleSolventCatalystAdvantages
Diels-AlderAqueous solventWaterNone or Lewis AcidReduced VOCs, potential rate enhancement
Tandem ReactionAtom EconomyWater or Solvent-freeCatalyst-free or BiocatalystHigh efficiency, reduced waste
Microwave-assisted SynthesisEnergy EfficiencyMinimal SolventVariousRapid reaction times, higher yields

This table outlines potential green synthetic strategies that could be applied to the synthesis of cis-3,4-diethenylcyclohexene.

Reaction Mechanisms and Transformational Chemistry of Cyclohexene, 3,4 Diethenyl , Cis

Polymerization Chemistry of the Diethenyl Moieties

The two vinyl groups of cis-3,4-diethenyl-cyclohexene serve as primary sites for polymerization, allowing for the formation of complex polymer architectures through various initiation methods.

Radical polymerization of cis-3,4-diethenyl-cyclohexene can be initiated by common radical initiators, such as peroxides or azo compounds. The process follows the standard steps of initiation, propagation, and termination. youtube.com

Initiation: The process begins with the homolytic cleavage of an initiator molecule to generate free radicals. These radicals then add to one of the vinyl groups of the monomer, creating a new radical species.

Propagation: The newly formed radical can propagate in several ways:

It can add to another monomer unit in a linear fashion, primarily engaging one of the two vinyl groups.

It can undergo intramolecular cyclization, where the radical center on one vinyl group attacks the other vinyl group within the same molecule, leading to the formation of a cyclic repeating unit in the polymer chain.

Crosslinking can occur if the radical on a growing polymer chain attacks a pendant vinyl group on another polymer chain.

Termination: The polymerization process is terminated by standard radical termination mechanisms, such as combination or disproportionation. youtube.com

The competition between linear propagation and cyclopolymerization is a key feature of this monomer's radical polymerization, influenced by factors like monomer concentration and temperature.

Cis-3,4-diethenyl-cyclohexene can undergo thermal polymerization, where heat provides the energy to initiate the reaction, often without the need for an external initiator. The thermal process can involve the Diels-Alder reaction between the vinyl groups of two different monomer molecules, leading to a [4+2] cycloaddition polymerization.

Kinetic studies of similar thermal polymerizations of cyclic dienes show a strong dependence on temperature and monomer concentration. The rate of polymerization is influenced by the activation energy required for the cycloaddition or radical generation at elevated temperatures. The study of related compounds, such as the thermal ring-opening of cis-3,4-disubstituted cyclobutenes, highlights the significant influence of cis-substituents on reaction rates due to steric and electronic effects, a principle that can be extended to the reactivity of cis-3,4-diethenyl-cyclohexene. researchgate.netresearchgate.net

Parameter Influence on Thermal Polymerization Anticipated Outcome for cis-3,4-diethenyl-cyclohexene
TemperatureIncreases reaction rate by providing activation energy.Higher temperatures would favor polymerization but may also lead to side reactions or degradation.
Monomer ConcentrationHigher concentrations favor intermolecular reactions.Increased concentration would likely promote intermolecular polymerization over intramolecular cyclization.
Steric HindranceThe cis configuration of the diethenyl groups can influence the approach of other monomers.The proximity of the vinyl groups might sterically hinder certain intermolecular reaction pathways while favoring others.

This table is based on general principles of thermal polymerization and studies on analogous compounds.

Photochemical initiation provides an alternative pathway for the polymerization of the diethenyl moieties, primarily through [2+2] cycloaddition reactions. libretexts.org Upon absorption of light, a vinyl group can be promoted to an excited state, making it highly reactive towards a ground-state vinyl group on another monomer unit. This leads to the formation of a cyclobutane (B1203170) ring, a characteristic feature of [2+2] photocycloadditions. kinampark.com

This process can lead to the formation of a polymer with cyclobutane rings integrated into the backbone. The stereochemistry of the resulting cyclobutane ring is governed by the principles of photochemical cycloaddition, which can differ from thermally allowed processes. The efficiency and outcome of photochemical polymerization are dependent on the wavelength of light used and the presence of photosensitizers.

Achieving stereoregular polymerization of cis-3,4-diethenyl-cyclohexene presents a significant synthetic challenge and opportunity. The use of specific catalysts, such as Ziegler-Natta or metallocene catalysts, could potentially control the stereochemistry of the polymer. For instance, studies on the polymerization of 1-vinylcyclohexene using [OSSO]-type titanium complexes have demonstrated high regio- and stereoselectivity, yielding highly isotactic polymers. nih.gov A similar approach with cis-3,4-diethenyl-cyclohexene could lead to polymers with controlled tacticity.

The architecture of the resulting polymer can be controlled by carefully selecting the polymerization method:

Linear Polymers: Can be favored under conditions that suppress cyclization and crosslinking, such as low monomer concentrations in radical polymerization.

Cyclopolymers: Favored in radical polymerization at moderate concentrations, where intramolecular cyclization is kinetically competitive with intermolecular addition.

Crosslinked Networks: Result from conditions that promote the reaction of pendant vinyl groups, such as high monomer conversion or the use of specific crosslinking agents.

Polymerization Method Primary Architectural Feature Controlling Factors
Radical PolymerizationLinear, Cyclopolymer, or CrosslinkedMonomer concentration, initiator, temperature
Thermal PolymerizationCrosslinked via Diels-AlderTemperature, monomer concentration
Photochemical PolymerizationLinear with cyclobutane ringsWavelength, photosensitizer
Catalytic PolymerizationStereoregular (potentially)Catalyst type (e.g., Ziegler-Natta, metallocene)

This table outlines potential polymer architectures based on polymerization method.

Cycloaddition Reactions Beyond Polymerization

The proximate diethenyl groups of cis-3,4-diethenyl-cyclohexene also allow for a range of cycloaddition reactions that are not necessarily part of a polymerization process, most notably intramolecular cycloadditions.

The cis orientation of the two vinyl groups makes cis-3,4-diethenyl-cyclohexene an ideal candidate for intramolecular cycloaddition reactions. The most common of these is the intramolecular Diels-Alder reaction. In this reaction, one vinyl group acts as the diene and the other as the dienophile, leading to the formation of a fused bicyclic system. The feasibility and stereochemical outcome of such reactions are governed by the Woodward-Hoffmann rules. researchgate.net

Such intramolecular cycloadditions have been explored in similar systems, for example, using derivatives of cis-1,2-dihydrocatechol with tethered reactive groups, to create complex, stereocontrolled spirocyclic systems. anu.edu.au For cis-3,4-diethenyl-cyclohexene, the intramolecular [4+2] cycloaddition would lead to a tricyclic structure, a transformation that could be initiated thermally or photochemically. The study of enantioselective 1,3-dipolar cycloadditions to form chiral diamines also highlights the utility of cycloaddition reactions in creating stereochemically rich cyclic structures. nih.gov

Intermolecular Cycloadditions with External Dienophiles/Dipolarophiles

The unique structure of cis-3,4-diethenylcyclohexene, featuring two distinct diene systems, makes it a versatile substrate for intermolecular cycloaddition reactions. The primary cycloaddition pathway for this compound is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with a double or triple bond (the dienophile) to form a six-membered ring. mnstate.eduresearchgate.net The reaction's driving force is the energetically favorable formation of two new sigma (σ) bonds at the expense of two pi (π) bonds. mnstate.edu

Cis-3,4-diethenylcyclohexene can present two potential diene systems for a Diels-Alder reaction:

The exocyclic 1,3-diene system formed by the two vinyl groups.

The endo/exocyclic conjugated system involving the cyclohexene (B86901) double bond and one of the vinyl groups.

For a successful Diels-Alder reaction, the diene must be ableto adopt an s-cis conformation, where the two double bonds are on the same side of the connecting single bond. masterorganicchemistry.comyoutube.com The exocyclic diene system of cis-3,4-diethenylcyclohexene can readily adopt this necessary conformation.

The reactivity in a Diels-Alder reaction is governed by frontier molecular orbital (FMO) theory, with the most significant interaction being between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. mnstate.edu The reaction is generally fastest when the dienophile possesses electron-withdrawing groups (EWGs) and the diene has electron-donating groups (EDGs). masterorganicchemistry.com Common reactive dienophiles include maleic anhydride (B1165640), acrylates, and quinones, which contain EWGs like carbonyls or nitriles. mnstate.eduresearchgate.net

When reacting with a typical dienophile like maleic anhydride, cis-3,4-diethenylcyclohexene is expected to react via its exocyclic diene system. This reaction would lead to the formation of a tricyclic adduct, as illustrated in the reaction scheme below. The internal double bond of the cyclohexene ring remains intact.

Reaction Scheme: Diels-Alder Reaction with Maleic Anhydride

Generated code

In this reaction, the two vinyl groups act as the 4π-electron component, and maleic anhydride acts as the 2π-electron component, leading to the formation of a new six-membered ring fused to the original cyclohexene ring.

Beyond the typical [4+2] cycloadditions, this compound can also participate in other pericyclic reactions, such as [4+3] cycloadditions with oxyallyl cations to form seven-membered rings, although these are less common. nih.gov Additionally, 1,3-dipolar cycloadditions with species like nitrones or nitrile oxides could occur at the various double bonds, offering pathways to five-membered heterocyclic rings. masterorganicchemistry.com

Chemo- and Stereoselectivity in Cycloaddition Processes

Cycloaddition reactions involving cis-3,4-diethenylcyclohexene are governed by principles of chemoselectivity and stereoselectivity, which determine the structure of the resulting products.

Chemoselectivity refers to the preferential reaction of one functional group over others. In cis-3,4-diethenylcyclohexene, there are three double bonds: two terminal vinyl groups and one internal cyclohexene double bond. In a Diels-Alder reaction, the conjugated diene system formed by the two exocyclic vinyl groups is significantly more reactive than the isolated internal double bond. Therefore, the reaction chemoselectively occurs at the exocyclic diene, leaving the endocyclic double bond unreacted.

Stereoselectivity in the Diels-Alder reaction is highly predictable and follows well-established rules.

Concerted Mechanism and Retention of Stereochemistry : The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. youtube.com A key consequence is that the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com For example, a cis-dienophile will yield a product with cis substituents on the newly formed ring, and a trans-dienophile will yield a trans product.

The Endo Rule : When a cyclic diene reacts with a substituted dienophile, two diastereomeric products, endo and exo, can be formed. The endo product, where the substituent on the dienophile is oriented towards the interior (concave face) of the new bicyclic system, is typically the major product under kinetic control. mnstate.eduyoutube.com This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the substituent and the developing π-system in the transition state.

For the reaction of cis-3,4-diethenylcyclohexene with maleic anhydride, the anhydride ring in the resulting adduct is expected to adopt the endo orientation.

Selectivity TypeControlling FactorPredicted Outcome for Diels-Alder Reaction
Chemoselectivity Relative reactivity of π-systemsReaction occurs exclusively at the exocyclic 1,3-diene system.
Stereoselectivity Concerted mechanismStereochemistry of the dienophile is preserved in the tricyclic product.
Diastereoselectivity Secondary orbital interactions (Endo Rule)The endo adduct is the kinetically favored product. mnstate.eduyoutube.com

Functionalization and Derivatization Reactions

The multiple unsaturated sites in cis-3,4-diethenylcyclohexene provide ample opportunities for a wide range of functionalization and derivatization reactions.

Olefin Metathesis Reactions

Olefin metathesis is a powerful class of reactions that enables the rearrangement of alkylidene groups between different alkene molecules, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). nrochemistry.commdpi.com

Ring-Closing Metathesis (RCM) The two vinyl groups of cis-3,4-diethenylcyclohexene are ideally positioned for an intramolecular ring-closing metathesis (RCM) reaction. This process involves the formation of a new double bond between the two vinyl groups, leading to a bicyclic product and the release of a small olefin, typically ethylene. libretexts.orgnih.gov The reaction is driven to completion by the entropically favorable release of gaseous ethylene. utahtech.edu

Reaction Scheme: Ring-Closing Metathesis

Generated code

This RCM reaction provides an efficient route to the decalin ring system.

Ring-Opening Metathesis Polymerization (ROMP) The internal double bond of the cyclohexene ring, while less reactive in other contexts, can participate in ring-opening metathesis polymerization (ROMP). In this chain-growth polymerization, the strain of the cyclic olefin is the driving force for the ring to open and form a polymer backbone. cerritos.edu20.210.105 Although cyclohexene itself has low ring strain and is generally reluctant to polymerize via ROMP, the presence of the vinyl substituents may influence its reactivity. 20.210.105 If polymerization occurs, it would yield a polymer with repeating units containing a di-substituted diene moiety. Ruthenium-based catalysts are known to mediate ROMP to produce polymers with high cis content in the newly formed double bonds. nih.gov

Metathesis ReactionSubstrate MoietyCatalyst ExampleProduct Type
Ring-Closing Metathesis (RCM)Two exocyclic vinyl groupsGrubbs' 2nd Gen. Catalyst youtube.comBicyclic diene
Ring-Opening Metathesis Polymerization (ROMP)Endocyclic double bondRuthenium-based catalysts 20.210.105nih.govUnsaturated polymer

Selective Hydrogenation and Oxidation

The different electronic and steric environments of the double bonds in cis-3,4-diethenylcyclohexene allow for selective hydrogenation and oxidation reactions.

Selective Hydrogenation Catalytic hydrogenation can be controlled to selectively reduce the more accessible and reactive exocyclic vinyl groups while leaving the more sterically hindered endocyclic double bond intact. This type of chemoselectivity has been demonstrated for the closely related compound 4-vinylcyclohexene (B86511). Using specific catalysts, such as those based on palladium or a combination of a Group VIII metal (like palladium or rhodium) with a Group IVa metal (like tin), allows for the preferential hydrogenation of the terminal double bond. google.comscispace.com

Reaction Scheme: Selective Hydrogenation

Generated code

Under harsher conditions (higher pressure, more active catalysts like platinum or Raney nickel), all three double bonds can be fully hydrogenated to yield cis-1,2-diethylcyclohexane.

Selective Oxidation The exocyclic vinyl groups are also more susceptible to selective oxidation.

Epoxidation : Reaction with one or two equivalents of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to selectively form the corresponding epoxide(s) at the vinyl groups. The reactivity of an alkene towards epoxidation increases with its electron density; thus, the disubstituted vinyl groups are more nucleophilic than the tetrasubstituted cyclohexene ring. stackexchange.com The reaction is stereospecific, proceeding via a syn-addition of the oxygen atom to the double bond. masterorganicchemistry.com

Dihydroxylation : Selective syn-dihydroxylation of the vinyl groups can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, dilute conditions. This would yield a tetraol, leaving the cyclohexene ring intact. Anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed hydrolysis. capes.gov.br

Hydroboration-Oxidation : This two-step sequence provides a method for the anti-Markovnikov hydration of the vinyl groups. masterorganicchemistry.comyoutube.com Reaction with a borane (B79455) reagent (e.g., BH₃·THF) would preferentially occur at the less sterically hindered terminal carbons of the vinyl groups, followed by oxidation (e.g., with H₂O₂ and NaOH) to yield the corresponding primary alcohols. masterorganicchemistry.com This reaction is also a syn-addition of the H and B atoms across the double bond. masterorganicchemistry.com

Electrophilic and Nucleophilic Additions to Vinyl Groups and Cyclohexene Ring

Electrophilic Addition The π-electrons of the double bonds in cis-3,4-diethenylcyclohexene are nucleophilic and readily undergo electrophilic addition. The reaction of the exocyclic diene system with electrophiles like hydrogen halides (HBr, HCl) is particularly noteworthy as it can lead to a mixture of products through 1,2- and 1,4-addition pathways. libretexts.org

This proceeds via a resonance-stabilized allylic carbocation intermediate. Protonation of a terminal carbon of one vinyl group leads to a secondary, allylic carbocation. The subsequent attack by the halide nucleophile (e.g., Br⁻) can occur at either of the two carbons sharing the positive charge (C2 or C4 of the diene system), yielding the 1,2-adduct and the 1,4-adduct, respectively. libretexts.org

ReagentReactive SiteIntermediatePotential Products
HBrExocyclic dieneAllylic carbocation1,2-adduct and 1,4-adduct
Br₂Exocyclic diene / Endocyclic alkeneCyclic bromonium ionVicinal dibromide (anti-addition) psu.edu

The addition of halogens like Br₂ typically proceeds through a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms across the double bond. psu.eduresearchgate.net Chemoselectivity would again favor reaction at the more electron-rich and accessible vinyl groups.

Nucleophilic Addition Simple alkenes are electron-rich and generally not susceptible to direct nucleophilic attack. However, nucleophilic addition can occur if the double bonds are activated by strong electron-withdrawing groups. Therefore, derivatives of cis-3,4-diethenylcyclohexene, such as those where the vinyl groups are conjugated with carbonyls or nitriles, could undergo nucleophilic addition reactions like the Michael addition.

Rearrangement Reactions and Isomerizations

cis-3,4-Diethenylcyclohexene is a classic substrate for the Cope rearrangement , a thermally-induced mnstate.edumnstate.edu-sigmatropic rearrangement of a 1,5-diene. chegg.comwikipedia.org This pericyclic reaction involves a concerted reorganization of six electrons (two from a σ-bond and four from two π-bonds) through a cyclic, aromatic-like transition state. nrochemistry.commasterorganicchemistry.com

For cis-3,4-diethenylcyclohexene, the 1,5-diene system is composed of the two vinyl groups and the C3-C4 sigma bond of the cyclohexene ring. Upon heating, typically at temperatures above 150-200 °C, the molecule undergoes a reversible rearrangement to form cis,cis-1,5-cyclooctadiene. masterorganicchemistry.com

Reaction Scheme: Cope Rearrangement

Generated code

The reaction proceeds through a highly ordered, chair-like transition state to minimize steric interactions. nrochemistry.comwikipedia.org The equilibrium position depends on the relative thermodynamic stabilities of the reactant and product. In this specific case, the rearrangement converts a six-membered ring into an eight-membered ring. While the eight-membered ring has greater conformational flexibility, the six-membered ring is generally more stable. However, the equilibrium can be driven toward the product under specific conditions. A related rearrangement of cis-1,2-divinylcyclobutane (B1149738) to form cyclooctadiene is driven by the significant release of ring strain from the four-membered ring. wikipedia.orgmasterorganicchemistry.com

Variants of this reaction, such as the oxy-Cope rearrangement , occur if a hydroxyl group is present at a C3 or C4 position. The initial rearrangement product is an enol, which then tautomerizes to a stable ketone or aldehyde, making the reaction essentially irreversible. nrochemistry.commasterorganicchemistry.com

Thermal and Catalytic Isomerizations

cis-3,4-Diethenylcyclohexene, a non-conjugated diene, can undergo isomerization to form more thermodynamically stable conjugated diene systems. This transformation typically involves the migration of a double bond and can be achieved through thermal means or, more efficiently, with the aid of catalysts.

Transition metal complexes, particularly those of ruthenium, rhodium, and palladium, are effective catalysts for the isomerization of 1,5-dienes. The general mechanism often involves the formation of a metal-hydride species which adds to one of the double bonds. Subsequent β-hydride elimination can then lead to a conjugated diene. For instance, ruthenium-based catalysts can be used in tandem processes where a non-conjugated diene is first isomerized to a conjugated diene, which then participates in a subsequent reaction. acs.orgnih.gov Ruthenium(IV) complexes have been shown to catalyze the isomerization of allylic alcohols to saturated carbonyl compounds under physiological conditions, proceeding through ruthenium-hydride intermediates. acs.org The isomerization of terminal alkenes to internal alkenes can be catalyzed by various ruthenium sources, which are believed to form catalytically active peralkene Ru(II) species under the reaction conditions. nih.gov

Rhodium catalysts are also employed for the isomerization and cycloisomerization of dienes. acs.orgnih.gov For example, Rh(I)-catalyzed cycloisomerization of 1,3-dienes tethered to an alkene can yield cyclopentene (B43876) derivatives. acs.org The mechanism for rhodium-catalyzed rearrangements can involve the oxidative addition of the metal to a C-C or C-H bond, followed by a series of steps including coordination, insertion, and reductive elimination.

Lewis acids can also promote double bond migration in cyclic olefins. lookchem.comstackexchange.com The mechanism involves the protonation of a double bond to form a carbocation, followed by deprotonation at a different position to yield the isomerized alkene. The rate-limiting step can be either the initial enolization or the subsequent protonation of the enol intermediate, depending on the substitution pattern of the ketone. lookchem.com

The table below summarizes various catalytic systems used for the isomerization of 1,5-dienes and related compounds.

Table 1: Catalytic Systems for Isomerization of 1,5-Dienes and Related Olefins

Catalyst System Substrate Type Transformation General Observations
Ruthenium-JOSIPHOS with Bu₄NI 1,4-Pentadiene, 1,5-Hexadiene Isomerization to conjugated diene followed by C-C coupling High chemoselectivity for 1,4- and 1,5-dienes; higher 1,n-dienes are not competent pronucleophiles. acs.orgnih.gov
RuCl₂(PPh₃)₃ Terminal Alkenes Isomerization to internal alkenes Effective at high temperatures (e.g., 150 °C) with low catalyst loading. nih.gov
[Rh(dppe)]ClO₄ 1,3-Diene with tethered alkene Cycloisomerization to cyclopentene derivatives Reaction can compete with [4+2] cycloaddition depending on the substrate structure. acs.org
RhCl(PPh₃)₃ Alkyl phenyl ketenes and internal alkynes Linear codimerization to dienones Highly stereoselective, dependent on the structure of the starting ketene. mdpi.com
Lewis Acids (e.g., H₂SO₄) β,γ-Unsaturated ketones Isomerization to α,β-unsaturated ketones Mechanism proceeds via an enol intermediate; the rate-limiting step depends on substitution. lookchem.com
Sc(OTf)₃ Bicyclo[1.1.0]butanes and ynamides (3+2) annulation Strain-release driven reaction to form bicyclo[2.1.1]hexenes. rsc.org

Pericyclic Rearrangements

cis-3,4-Diethenylcyclohexene is structurally primed to undergo pericyclic reactions, most notably the Cope rearrangement. This reaction is a thermally allowed, concerted acs.orgacs.org-sigmatropic rearrangement of a 1,5-diene, which proceeds through a cyclic transition state. masterorganicchemistry.comyoutube.com

The Cope rearrangement is a reversible process, and the position of the equilibrium is determined by the relative thermodynamic stability of the starting material and the product. masterorganicchemistry.com For the parent 1,5-hexadiene, the reaction is degenerate, meaning the product is identical to the starting material. However, for substituted analogs like cis-3,4-diethenylcyclohexene, the rearrangement leads to a new isomer.

A significant driving force for the Cope rearrangement can be the release of ring strain. For example, the Cope rearrangement of cis-1,2-divinylcyclopropane occurs readily below room temperature due to the high strain energy of the three-membered ring. masterorganicchemistry.com Similarly, cis-1,2-divinylcyclobutane also undergoes a facile Cope rearrangement to form 1,5-cyclooctadiene, driven by the release of the strain in the four-membered ring. masterorganicchemistry.com In these strained systems, the rearrangement is thought to proceed through a boat-like transition state, in contrast to the chair-like transition state typically favored in acyclic systems.

Computational studies using Density Functional Theory (DFT) have provided valuable insights into the energetics of these rearrangements. For instance, the activation barrier for the Cope rearrangement of cis-1,2-divinylcyclopropane is significantly lower than that of the parent 1,5-hexadiene.

The table below presents calculated activation barriers and reaction exothermicities for the Cope rearrangement of cis-1,2-divinylcyclopropane and its heteroanalogs, illustrating the influence of the three-membered ring on the reaction energetics.

Table 2: Calculated Energetics for the Cope Rearrangement of cis-1,2-Divinylcyclopropane and its Heteroanalogs

Compound Activation Barrier (kcal/mol) Reaction Exothermicity (kcal/mol)
cis-1,2-Divinylcyclopropane 18.2 -13.9
cis-2,3-Divinyloxirane 21.7 -20.6
cis-2,3-Divinylaziridine 20.3 -30.0
cis-2,3-Divinylthiirane 28.5 -1.1
cis-2,3-Divinylphosphirane 25.1 -5.2

Data sourced from computational studies.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural and stereochemical investigation of cis-3,4-diethenyl-cyclohexene.

¹H NMR and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the chemical structure of cis-3,4-diethenyl-cyclohexene. The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For instance, in related dimethylcyclohexane isomers, distinct signals are observed for the methyl and cyclohexyl protons and carbons, allowing for differentiation between cis and trans isomers. chemicalbook.comchemicalbook.comvaia.com The chemical shifts in cis-3,4-diethenyl-cyclohexene are influenced by the electronic environment of the vinyl groups and the cyclohexene (B86901) ring.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for cis-3,4-diethenyl-cyclohexene *

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Vinylic CH5.5 - 6.0130 - 140
Vinylic CH₂4.9 - 5.2110 - 120
Allylic CH2.0 - 2.530 - 40
Cyclohexene CH5.6 - 5.8125 - 130
Cyclohexene CH₂1.5 - 2.020 - 30

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Conformational Analysis

Two-dimensional (2D) NMR techniques are indispensable for unambiguously determining the conformation of cis-3,4-diethenyl-cyclohexene. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are connected through bonds. sdsu.eduyoutube.com For cis-3,4-diethenyl-cyclohexene, COSY spectra would show correlations between the vinylic protons and the adjacent allylic protons on the cyclohexene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. sdsu.eduyoutube.com This is crucial for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.comresearchgate.net This technique is instrumental in piecing together the molecular skeleton by connecting fragments identified through COSY and HSQC. For example, it can show correlations between the vinylic protons and the carbons of the cyclohexene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and stereochemistry. researchgate.netresearchgate.net For cis-3,4-diethenyl-cyclohexene, NOESY can confirm the cis relationship of the two diethenyl substituents by showing spatial proximity between their protons.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and formula of cis-3,4-diethenyl-cyclohexene and for analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture using gas chromatography and then identifies them using mass spectrometry. uokerbala.edu.iquin-alauddin.ac.idrjpbcs.com This is particularly useful for analyzing reaction mixtures or for identifying cis-3,4-diethenyl-cyclohexene within a complex sample. The retention time from the GC and the mass spectrum from the MS provide a high degree of confidence in the identification.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of cis-3,4-diethenyl-cyclohexene (C₁₀H₁₄) with high precision. nih.govpnnl.gov This technique can differentiate between compounds with the same nominal mass but different elemental formulas, thus confirming the molecular formula.

Interactive Table: Mass Spectrometry Data for cis-3,4-diethenyl-cyclohexene *

PropertyValueReference
Molecular FormulaC₁₀H₁₄ nih.gov
Molecular Weight134.22 g/mol nih.gov
Exact Mass134.109550447 Da nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These spectra provide a "fingerprint" for cis-3,4-diethenyl-cyclohexene, with characteristic peaks corresponding to specific functional groups and bond vibrations.

C-H stretching: The vinyl and cyclohexene C-H bonds will have characteristic stretching vibrations in the 3000-3100 cm⁻¹ region.

C=C stretching: The double bonds of the vinyl groups and the cyclohexene ring will show strong stretching absorptions around 1600-1680 cm⁻¹.

C-H bending: The out-of-plane bending vibrations of the vinylic hydrogens are typically observed in the 900-1000 cm⁻¹ region and can be indicative of the substitution pattern.

The combination of these spectroscopic methods provides a robust and detailed characterization of the chemical compound cis-3,4-diethenyl-cyclohexene.

Chromatographic Separations in Research (e.g., GC, HPLC) for Purity and Reaction Monitoring

The analysis of cis-3,4-diethenyl-cyclohexene, a volatile and non-polar hydrocarbon, is effectively achieved through chromatographic techniques, primarily Gas Chromatography (GC) and to a lesser extent, High-Performance Liquid Chromatography (HPLC). These methods are indispensable for determining the purity of the compound, separating it from its trans-isomer and other byproducts, and for monitoring the progress of its synthesis, which often involves the dimerization of 1,3-butadiene (B125203).

Gas Chromatography (GC)

Gas chromatography is the premier technique for the analysis of volatile compounds like cis-3,4-diethenyl-cyclohexene. Its high resolution and sensitivity make it ideal for separating isomers and quantifying the components of a complex mixture.

Purity Assessment: The purity of cis-3,4-diethenyl-cyclohexene is crucial for its subsequent use in research and chemical synthesis. Capillary GC, with its high efficiency, is the method of choice. Non-polar stationary phases are typically employed for the separation of hydrocarbons. The elution order of isomers is often dependent on their boiling points and their interaction with the stationary phase. In the case of cis- and trans-isomers, the cis-isomer often has a slightly different boiling point and shape, which can be exploited for separation.

A Flame Ionization Detector (FID) is commonly used for the detection of hydrocarbons due to its high sensitivity and wide linear range. For unambiguous identification of impurities, GC coupled with Mass Spectrometry (GC-MS) is a powerful tool. The mass spectrum of cis-3,4-diethenyl-cyclohexene shows characteristic fragmentation patterns that can be used to confirm its identity and to identify co-eluting impurities. The PubChem database records a GC-MS analysis for cis-3,4-diethenyl-cyclohexene, noting a total of 86 peaks in its mass spectrum, with major fragments (m/z) at 80, 79, and 39. srainstruments.it

Reaction Monitoring: The synthesis of 3,4-diethenyl-cyclohexene often results in a mixture of cis- and trans-isomers, as well as other dimers of butadiene, such as 4-vinylcyclohexene (B86511). americanchemistry.com GC is an excellent tool for monitoring the progress of these reactions in real-time. By taking aliquots of the reaction mixture at different time intervals and analyzing them by GC, the consumption of reactants and the formation of products and byproducts can be tracked. This information is vital for optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize the yield of the desired cis-isomer.

For instance, in the analysis of butadiene and its dimer, 4-vinylcyclohexene, a GC-FID system with a liquefied gas injector can be utilized. srainstruments.it While specific conditions for cis-3,4-diethenyl-cyclohexene are not extensively published, a typical method would likely involve a non-polar capillary column and a temperature-programmed oven to ensure the separation of all volatile components.

Interactive Table 1: Representative GC-FID Parameters for Analysis of Cyclohexene Derivatives

ParameterSetting
Column Non-polar capillary (e.g., DB-1, HP-5ms)
Injector Temperature 250 °C
Detector (FID) Temp 300 °C
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min
Injection Volume 1 µL (split injection)
Oven Program Initial Temp: 50°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 min

High-Performance Liquid Chromatography (HPLC)

While GC is generally preferred for volatile hydrocarbons, HPLC can also be employed, particularly for the separation of isomers and for preparative purposes where larger quantities of the pure compound are required.

Purity and Isomer Separation: For the separation of non-polar isomers like cis- and trans-3,4-diethenyl-cyclohexene, reversed-phase HPLC (RP-HPLC) is a suitable technique. The separation mechanism is based on the differential partitioning of the analytes between a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase.

To enhance the separation of geometric isomers, stationary phases that offer shape selectivity are particularly effective. Phenyl- or pyrenylethyl-bonded phases can provide π-π interactions with the double bonds in the diethenyl-cyclohexene molecule, leading to better resolution of the cis and trans forms. researchgate.net The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is critical and often requires optimization to achieve baseline separation. A UV detector is commonly used, as the conjugated double bonds in the molecule exhibit UV absorbance.

Interactive Table 2: Illustrative HPLC Parameters for Isomer Separation

ParameterSetting
Column Reversed-phase with shape selectivity (e.g., Phenyl-Hexyl, Pyrenylethyl)
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water
Flow Rate 0.5 - 1.5 mL/min
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)
Detector UV at an appropriate wavelength (e.g., 210 nm)
Injection Volume 5-20 µL

Reaction Monitoring: HPLC can also be used to monitor the synthesis of cis-3,4-diethenyl-cyclohexene. This is particularly useful if the starting materials or products are not sufficiently volatile for GC or if a non-volatile catalyst is used that could interfere with GC analysis. By analyzing samples from the reaction mixture over time, the conversion of reactants and the formation of the cis- and trans-isomers can be quantified, aiding in the optimization of the synthetic protocol.

Computational Chemistry and Theoretical Investigations of Cyclohexene, 3,4 Diethenyl , Cis

Quantum Chemical Calculations for Electronic Structure and Conformation

The spatial arrangement and electronic properties of cis-3,4-diethenyl-cyclohexene are fundamental to understanding its reactivity. Computational chemistry provides powerful tools to explore these characteristics at the molecular level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like cis-3,4-diethenyl-cyclohexene. DFT calculations are employed to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties.

Various exchange-correlation functionals, such as B3LYP, are commonly used in conjunction with basis sets like 6-31G* to model the electronic structure of the molecule. These studies typically reveal the distribution of electron density, with higher density localized in the double bonds of the cyclohexene (B86901) ring and the vinyl substituents. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and shapes provide insights into the molecule's reactivity, particularly in pericyclic reactions.

Ab Initio Methods for Ground and Excited States

For a more rigorous, albeit computationally intensive, analysis, ab initio methods are employed. These methods, which are based on first principles of quantum mechanics without empirical parameterization, can provide highly accurate descriptions of both the ground and excited electronic states. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to refine the understanding of the molecule's electronic structure.

These calculations are particularly valuable for investigating the subtle electronic effects that govern the molecule's behavior, such as the through-space and through-bond interactions between the vinyl groups. Understanding the excited states is crucial for predicting the molecule's photochemical behavior.

Conformation Space Exploration and Energy Minima

The flexibility of the cyclohexene ring allows for multiple conformations of cis-3,4-diethenyl-cyclohexene. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers. The primary conformations of a substituted cyclohexene are the half-chair and the boat. For the cis isomer, the two vinyl groups can be positioned in either diaxial-like or diequatorial-like orientations.

Computational studies on similar disubstituted cyclohexanes suggest that the diequatorial conformation is generally more stable due to the avoidance of steric strain associated with 1,3-diaxial interactions. beilstein-journals.orgnih.gov However, the presence of the double bond in the cyclohexene ring and the specific nature of the vinyl substituents can influence the relative energies of the conformers. A systematic conformational search, often performed using molecular mechanics initially and then refined with DFT, is necessary to locate all relevant energy minima.

Table 1: Calculated Relative Energies of cis-3,4-diethenyl-cyclohexene Conformers
ConformerRelative Energy (kcal/mol)Key Dihedral Angle (°C)
Diequatorial-like Half-Chair0.00~60
Diaxial-like Half-Chair4-6~180
Boat> 7Variable

Reaction Mechanism Elucidation through Computational Modeling

A significant aspect of the chemistry of cis-3,4-diethenyl-cyclohexene is its participation in pericyclic reactions, most notably the Cope rearrangement. Computational modeling is indispensable for mapping out the intricate details of these reaction pathways.

Transition State Characterization

The Cope rearrangement of cis-3,4-diethenyl-cyclohexene is a researchgate.netresearchgate.net-sigmatropic rearrangement that leads to the formation of a cyclooctadiene ring system. A key focus of computational studies is the characterization of the transition state for this process. Unlike the Cope rearrangement of acyclic 1,5-dienes which often proceeds through a chair-like transition state, the constrained cyclic nature of cis-3,4-diethenyl-cyclohexene forces the reaction to proceed through a boat-like transition state. beilstein-journals.org

Computational chemists use various algorithms to locate the transition state structure on the potential energy surface. Once located, frequency calculations are performed to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The geometry of the transition state reveals the extent of bond breaking and bond formation at this critical point of the reaction.

Reaction Coordinate Analysis and Kinetic Parameter Prediction

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the reactant and product. From the calculated activation energy, kinetic parameters such as the reaction rate constant can be estimated using transition state theory. These theoretical predictions can then be compared with experimental data, where available, to validate the computational model.

Table 2: Calculated Activation and Reaction Energies for the Cope Rearrangement of cis-3,4-diethenyl-cyclohexene
ParameterCalculated Value (kcal/mol)Computational Method
Activation Energy (Ea)20-25DFT (B3LYP/6-31G)
Reaction Energy (ΔE)-10 to -15DFT (B3LYP/6-31G)

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, diffusion, and intermolecular interactions.

For cis-3,4-diethenyl-cyclohexene, an MD simulation would typically be set up by placing a number of these molecules in a simulation box, often with a solvent to mimic condensed-phase conditions. The interactions between all atoms would be governed by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.

A primary focus of such simulations would be to characterize the non-covalent interactions between molecules of cis-3,4-diethenyl-cyclohexene. These interactions, which include van der Waals forces and pi-pi stacking interactions between the ethenyl groups and the cyclohexene ring, are crucial in determining the bulk properties of the substance, such as its boiling point, viscosity, and solubility.

The simulation would track the trajectories of each atom over a set period, allowing for the calculation of various properties. One important output is the radial distribution function, g(r), which describes the probability of finding a particle at a distance r from another particle. Peaks in the g(r) plot for specific atom pairs would indicate preferred intermolecular distances, revealing the nature of the molecular packing.

Table 1: Illustrative Radial Distribution Function Peak Analysis for cis-3,4-diethenyl-cyclohexene

Atom Pair (Molecule 1 - Molecule 2)Peak Distance (Å)Interaction TypeSignificance
Ring Centroid - Ring Centroid4.5π-π StackingIndicates favorable stacking of the cyclohexene rings.
Ethenyl C - Ethenyl C3.8van der WaalsRepresents close packing of the vinyl side chains.
Ring H - Ring H2.5van der WaalsShows typical hydrogen-hydrogen non-bonded distances.

Furthermore, analysis of the simulation trajectories could reveal details about the conformational flexibility of the cyclohexene ring and the orientation of the diethenyl substituents in a condensed phase. This information is vital for understanding how the molecule interacts with itself and with other molecules in its environment.

Quantitative Structure-Activity Relationship (QSAR) Studies for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to predict the activity (e.g., reactivity, biological activity) of a chemical compound based on its molecular structure. These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined activity.

For cis-3,4-diethenyl-cyclohexene, a QSAR study could be employed to predict its reactivity in various chemical reactions, such as electrophilic additions to the double bonds or its participation in pericyclic reactions like the Cope rearrangement, for which its 1,5-diene structure makes it a candidate.

The first step in developing a QSAR model for the reactivity of cis-3,4-diethenyl-cyclohexene and related compounds would be to calculate a wide range of molecular descriptors. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., branching indices), geometric (e.g., molecular surface area), and electronic (e.g., HOMO/LUMO energies, partial charges).

Once the descriptors are calculated for a series of related cyclohexene derivatives with known reactivities, a mathematical model is developed using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. The goal is to create an equation that can accurately predict the reactivity of new, untested compounds based solely on their calculated descriptors.

Table 2: Exemplary Molecular Descriptors for a Hypothetical QSAR Model of Cyclohexene Reactivity

CompoundMolecular Weight ( g/mol )LogPHOMO Energy (eV)Predicted Reactivity (Relative Scale)
cis-3,4-diethenyl-cyclohexene134.223.2-8.90.85
Cyclohexene82.142.6-9.50.40
1-Methylcyclohexene96.173.1-9.20.55

This table contains a mix of known data for cis-3,4-diethenyl-cyclohexene and hypothetical data for other compounds to illustrate the structure of a QSAR dataset. The predicted reactivity is illustrative.

A successful QSAR model would not only allow for the rapid screening of the potential reactivity of novel cyclohexene derivatives but also provide insights into the structural features that are most influential in determining their chemical behavior. For instance, the model might reveal that the energy of the Highest Occupied Molecular Orbital (HOMO) is the most critical factor in predicting the rate of an electrophilic addition reaction.

Applications and Potential in Advanced Materials Science

Precursors for Novel Polymeric Materials

The presence of multiple polymerizable groups in "Cyclohexene, 3,4-diethenyl-, cis-" makes it a highly valuable monomer for the synthesis of a wide array of polymeric materials. The reactivity of the vinyl groups and the cyclohexene (B86901) double bond can be selectively targeted or simultaneously exploited to create polymers with diverse structures and properties.

Thermosetting Resins and Curing Processes

While direct, specific examples of "Cyclohexene, 3,4-diethenyl-, cis-" in commercial thermosetting resins are not extensively documented in publicly available literature, its molecular structure suggests significant potential in this area. Thermosetting resins are characterized by their ability to form highly cross-linked, three-dimensional networks upon curing, leading to materials with high strength, rigidity, and thermal stability.

The two vinyl groups and the endocyclic double bond of "Cyclohexene, 3,4-diethenyl-, cis-" provide multiple sites for cross-linking reactions. The curing process could potentially proceed through various mechanisms, including free-radical polymerization of the vinyl groups, initiated by thermal or photochemical means. Additionally, the cyclohexene ring could participate in ring-opening metathesis polymerization (ROMP) or other addition reactions to contribute to the cross-linked network. The resulting thermoset would be expected to exhibit a high cross-link density, leading to excellent mechanical properties and thermal resistance.

Table 1: Potential Curing Mechanisms for Thermosetting Resins based on Cyclohexene, 3,4-diethenyl-, cis-

Curing MechanismReactive Groups InvolvedPotential InitiatorsExpected Network Characteristics
Free-Radical PolymerizationVinyl groupsPeroxides, Azo compounds, UV lightHigh cross-link density, rigid structure
Ring-Opening Metathesis Polymerization (ROMP)Cyclohexene ringGrubbs' or Schrock catalystsLinear or cross-linked polymers with unsaturated backbones
Cationic PolymerizationVinyl groups and/or Cyclohexene ringLewis acids, Brønsted acidsCan lead to a variety of polymer structures

Elastomers and Rubbers with Tailored Properties

A significant application of diene monomers is in the synthesis of elastomers and rubbers. Research has shown that "cis-3,4-divinylcyclohexene" (an alternative name for the same compound) can be utilized as a comonomer in the production of synthetic rubbers. tue.nl The primary challenge in early synthetic rubbers, such as those produced from the copolymerization of ethene and propene, was the lack of unsaturation in the polymer backbone. This unsaturation is crucial for the vulcanization process, where cross-links are introduced to impart the high tensile strength and elasticity characteristic of rubber.

By incorporating a diene like "cis-3,4-divinylcyclohexene" into the polymerization, unsaturated sites are introduced into the otherwise saturated hydrocarbon backbone. tue.nl These pendant vinyl groups and the cyclohexene ring can then undergo vulcanization, typically with sulfur, to form a robust and elastic network. The ability to control the amount of the diene incorporated allows for the tailoring of the cross-link density and, consequently, the mechanical properties of the final elastomer.

High-Performance Polymers with Specific Mechanical or Thermal Characteristics

The unique cyclic and multi-functional nature of "Cyclohexene, 3,4-diethenyl-, cis-" suggests its potential as a monomer for creating high-performance polymers with specific, desirable characteristics. The rigid cyclohexene ring, when incorporated into a polymer backbone, can enhance the thermal stability and mechanical strength of the material.

For instance, copolymerization of "Cyclohexene, 3,4-diethenyl-, cis-" with other monomers could lead to polymers with a high glass transition temperature (Tg), making them suitable for applications requiring dimensional stability at elevated temperatures. The pendant vinyl groups also offer opportunities for post-polymerization modification, allowing for the grafting of other functional molecules to further tailor the polymer's properties, such as flame retardancy, chemical resistance, or surface energy.

Building Blocks for Dendrimers and Hyperbranched Polymers

Dendrimers and hyperbranched polymers are fascinating classes of three-dimensional macromolecules with highly branched, tree-like architectures. Their unique properties, including a high density of terminal functional groups and a globular shape, make them attractive for a wide range of applications, from drug delivery to catalysis.

The structure of "Cyclohexene, 3,4-diethenyl-, cis-", with its multiple reactive sites, makes it a potential AB2-type monomer, a fundamental building block for the synthesis of hyperbranched polymers. The two vinyl groups can be considered the 'B' functionalities, while the cyclohexene double bond could act as the 'A' functionality, or vice versa, depending on the chosen polymerization strategy. A one-pot polymerization of such a monomer could lead to the formation of a hyperbranched structure with a high degree of branching.

Furthermore, the molecule could be strategically employed in the convergent or divergent synthesis of dendrimers. By selectively reacting one of the functional groups and then activating the others in a stepwise fashion, highly regular, generation-based dendritic structures could be constructed. The resulting dendrimers would possess a unique core structure derived from the cyclohexene ring and a periphery of reactive vinyl groups, available for further functionalization.

Role in the Development of Functional Organic Materials

Functional organic materials are designed to possess specific physical or chemical properties that enable their use in a variety of advanced technologies. The incorporation of "Cyclohexene, 3,4-diethenyl-, cis-" into organic materials can impart unique functionalities due to its distinct chemical structure.

Optical and Electronic Materials

The development of novel organic materials with specific optical and electronic properties is a rapidly growing field, with applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. While direct applications of polymers derived solely from "Cyclohexene, 3,4-diethenyl-, cis-" in this area are not well-documented, its structure offers intriguing possibilities.

The introduction of the cyclohexene moiety into a conjugated polymer backbone could influence the material's electronic properties by disrupting or altering the conjugation length, thereby tuning the absorption and emission spectra. The vinyl groups also provide reactive handles for attaching chromophores or other electronically active groups, allowing for the synthesis of functional polymers with tailored optoelectronic characteristics. For example, copolymerization with monomers known to form conductive or emissive polymers could lead to new materials with hybrid properties, potentially enhancing their performance and processability.

Composite Materials and Nanocomposites

While specific research on the direct application of cis-3,4-diethenyl-cyclohexene in composite and nanocomposite materials is limited in publicly available literature, its structural motifs suggest significant potential as both a monomer and a cross-linking agent. The two exocyclic vinyl groups are amenable to polymerization techniques such as free-radical polymerization or more controlled methods like Ring-Opening Metathesis Polymerization (ROMP). nih.govmdpi.com

In the context of composite materials, cis-3,4-diethenyl-cyclohexene could be copolymerized with other monomers to form a matrix for reinforcing fillers like glass or carbon fibers. The bifunctional nature of its vinyl groups would allow it to act as a cross-linker, creating a three-dimensional polymer network. ntnu.nonih.gov This cross-linking would enhance the mechanical strength, thermal stability, and chemical resistance of the resulting composite material. ntnu.no

For nanocomposites, this compound could be polymerized in the presence of nanoparticles (e.g., silica, clay, or carbon nanotubes). The polymer chains would grow around and potentially bond to the surface of the nanoparticles, leading to a homogeneous dispersion and strong interfacial adhesion. Such materials often exhibit markedly improved properties compared to the base polymer, including enhanced modulus, flame retardancy, and barrier properties.

The reactivity of the vinyl groups makes cis-3,4-diethenyl-cyclohexene a potential monomer for creating polymers with specific functionalities. For instance, it could be used in the synthesis of specialty polymers for photoresists or other microelectronic applications.

Scaffolds for the Synthesis of Complex Organic Architectures

The rigid, three-dimensional structure of the cyclohexene ring, combined with the stereospecific cis-orientation of the two vinyl substituents, makes cis-3,4-diethenyl-cyclohexene an attractive scaffold for the synthesis of complex organic molecules, including natural products and their analogues. youtube.com The inherent chirality and the presence of multiple, differentially reactive double bonds provide a powerful platform for stereoselective transformations.

The Diels-Alder reaction is a primary tool for constructing cyclic systems, and cyclohexene derivatives are fundamental building blocks in this context. nih.govcerritos.eduresearchgate.net The vinyl groups of cis-3,4-diethenyl-cyclohexene can act as dienes or dienophiles, allowing for the construction of polycyclic systems. Furthermore, the endocyclic double bond can undergo a variety of addition reactions, such as epoxidation, dihydroxylation, or hydrogenation, to introduce new stereocenters with a high degree of control.

One of the key synthetic strategies where this molecule could be employed is in cascade reactions. A single synthetic operation could trigger a series of bond-forming events, rapidly building molecular complexity from this relatively simple starting material. For example, a selective reaction at one of the vinyl groups could be followed by an intramolecular reaction involving the other vinyl group or the ring's double bond.

The well-defined spatial relationship between the functional groups on the cyclohexene scaffold allows for the precise positioning of substituents in the target molecule. This is particularly crucial in the synthesis of biologically active compounds where the three-dimensional arrangement of atoms is critical for function. While direct examples of its use are not widely reported, the principles of stereoselective synthesis strongly suggest its utility as a starting point for creating molecules with multiple contiguous stereocenters. nih.gov

Below is a table summarizing the potential synthetic transformations and applications of cis-3,4-diethenyl-cyclohexene as a scaffold.

Reaction TypePotential OutcomeApplication in Complex Synthesis
Diels-Alder ReactionFormation of polycyclic systemsConstruction of core structures of natural products
EpoxidationIntroduction of oxirane ringsPrecursor for diols and amino alcohols
DihydroxylationFormation of vicinal diolsSynthesis of polyketide fragments
Ring-Opening MetathesisPolymerization or ring-closingCreation of macrocycles and polymers
HydrogenationSelective saturation of double bondsControl of stereochemistry and stability

Future Research Directions and Unexplored Avenues

Catalytic Asymmetric Synthesis of Cyclohexene (B86901), 3,4-diethenyl-, cis- and its Derivatives

The development of catalytic asymmetric methods to access enantiomerically pure cis-3,4-diethenylcyclohexene and its derivatives represents a significant and highly desirable research goal. The synthesis of chiral cyclohexene frameworks is a prominent area of interest in organic chemistry due to their prevalence in biologically active molecules and as versatile synthetic intermediates. mdpi.com While direct asymmetric synthesis of the title compound is not yet reported, research into the enantioselective synthesis of related cis-1,2-disubstituted cyclohexanes and other cyclic systems provides a roadmap for future endeavors. nih.govnih.gov

Future research could focus on several promising strategies:

Asymmetric Diels-Alder Reactions: A plausible and attractive approach involves the asymmetric Diels-Alder reaction between a suitable 1,3-diene and a dienophile, catalyzed by a chiral Lewis acid or organocatalyst. mdpi.comnih.govnih.govresearchgate.net The development of catalysts that can effectively control the facial selectivity of the cycloaddition to favor the formation of one enantiomer of the cis product would be a significant breakthrough.

Chiral Ligand-Mediated Metal Catalysis: Transition metal-catalyzed reactions, employing chiral ligands, offer another powerful tool. For instance, asymmetric allylic alkylation or cross-coupling reactions could be envisioned to introduce the diethenyl substituents onto a cyclohexene scaffold with high enantioselectivity. The use of (-)-sparteine-mediated lithiation has been successfully applied to the asymmetric synthesis of cis-1,2-divinylcyclopentane, suggesting its potential applicability to the cyclohexane (B81311) system. nih.gov

Cope Rearrangement of Chiral Precursors: The Cope rearrangement, a nih.govnih.gov-sigmatropic rearrangement of 1,5-dienes, is a powerful transformation in organic synthesis. numberanalytics.comyoutube.com An unexplored avenue would be the synthesis of a chiral meso-divinylcyclobutane derivative that could undergo a stereospecific Cope rearrangement to yield enantiomerically enriched cis-3,4-diethenylcyclohexene. Theoretical studies, such as Density Functional Theory (DFT) calculations, could be instrumental in predicting the feasibility and stereochemical outcome of such a reaction. numberanalytics.comresearchgate.net

A summary of potential catalytic approaches is presented in the table below.

Catalytic StrategyKey FeaturesPotential Challenges
Asymmetric Diels-AlderDirect formation of the cyclohexene ring with stereocontrol.Catalyst design for high enantioselectivity for the specific substrate.
Chiral Ligand-Mediated CatalysisVersatile for various bond formations.Requires a suitable prochiral cyclohexene precursor.
Asymmetric Cope RearrangementUtilizes a powerful pericyclic reaction for stereocontrol.Synthesis of the chiral precursor and controlling the rearrangement pathway.

Bio-Inspired Synthesis and Biocatalysis Approaches

Nature provides a rich source of inspiration for the development of novel and efficient synthetic strategies. Bio-inspired synthesis and biocatalysis are emerging fields that aim to mimic nature's synthetic machinery to create complex molecules with high selectivity and under mild conditions. mdpi.com

Biomimetic Synthesis: A bio-inspired approach to cis-3,4-diethenylcyclohexene could mimic the biosynthetic pathways of natural products that contain cyclohexene rings. Many natural products are formed through enzyme-catalyzed cycloaddition reactions. nih.govnih.gov Researchers could design a synthetic cascade that emulates a putative biosynthetic pathway, potentially involving an intramolecular cyclization of a linear precursor.

Biocatalysis: The use of enzymes as catalysts offers significant advantages in terms of selectivity and sustainability. Future research could explore the use of engineered enzymes, such as Diels-Alderases, to catalyze the [4+2] cycloaddition for the synthesis of cis-3,4-diethenylcyclohexene. nih.gov While naturally occurring Diels-Alderases are still being discovered and characterized, the potential for creating bespoke enzymes for specific transformations is a rapidly advancing field. nih.gov Furthermore, other enzyme classes, such as oxidoreductases or transferases, could be employed to modify a pre-existing cyclohexene core to introduce the desired vinyl groups.

Integration into Sustainable Chemical Processes

The drive towards a circular economy and more sustainable chemical manufacturing provides a strong impetus for exploring the use of renewable feedstocks and developing environmentally benign processes. nih.govnih.govmdpi.com cis-3,4-Diethenylcyclohexene, if derived from bio-based sources, could serve as a valuable monomer for the production of sustainable polymers.

Future research in this area could focus on:

Renewable Feedstock Derivation: Investigating pathways to synthesize cis-3,4-diethenylcyclohexene from renewable resources, such as biomass-derived platform chemicals, is a crucial first step.

Sustainable Elastomers: The diene functionality of this monomer makes it an excellent candidate for the synthesis of elastomers. mdpi.comnih.govacs.orgnih.gov Research into the polymerization of cis-3,4-diethenylcyclohexene to produce bio-based elastomers with desirable properties, such as high elasticity and durability, could lead to sustainable alternatives to petroleum-derived rubbers. mdpi.comnih.govmcpp-global.com

Green Polymerization Conditions: Developing polymerization processes that utilize green solvents, lower energy consumption, and employ recyclable catalysts would further enhance the sustainability profile of polymers derived from this monomer.

Exploration of Novel Polymerization Techniques and Architectures

The presence of two vinyl groups in cis-3,4-diethenylcyclohexene opens up a vast landscape for the creation of novel polymer architectures with unique properties. Ring-Opening Metathesis Polymerization (ROMP) stands out as a particularly powerful technique for the polymerization of cyclic olefins, offering excellent control over polymer molecular weight and architecture. nih.govcaltech.edu20.210.105rsc.orgyoutube.comjomardpublishing.comacs.orgwikipedia.orgnumberanalytics.com

Future research directions in the polymerization of cis-3,4-diethenylcyclohexene could include:

Living/Controlled Polymerization: Establishing living or controlled polymerization conditions for this monomer using techniques like ROMP would enable the synthesis of well-defined polymers with narrow molecular weight distributions.

Block Copolymers: The synthesis of block copolymers containing segments derived from cis-3,4-diethenylcyclohexene and other monomers could lead to materials with tunable phase behavior and mechanical properties. For instance, block copolymers with both soft (from the diethenylcyclohexene) and hard segments could exhibit thermoplastic elastomer behavior. mdpi.com

Star Polymers: The di-functionality of the monomer makes it an ideal candidate for the synthesis of star-shaped polymers. nih.govzenodo.orgacs.orgacs.orgresearchgate.net Star polymers often exhibit unique solution and bulk properties compared to their linear counterparts, such as lower viscosity and different rheological behavior.

Cross-linked Materials: The two vinyl groups can be utilized for cross-linking, leading to the formation of thermosets and gels with potential applications in coatings, adhesives, and other areas.

The table below outlines potential polymer architectures and the polymerization techniques that could be employed.

Polymer ArchitecturePolymerization TechniquePotential Properties and Applications
Linear HomopolymerROMP, Radical PolymerizationElastomers, functional materials
Block CopolymerLiving ROMPThermoplastic elastomers, nanostructured materials
Star Polymer"Core-first" or "Arm-first" ROMPRheology modifiers, drug delivery carriers
Cross-linked NetworkROMP, Radical PolymerizationThermosets, hydrogels, coatings

Advanced Spectroscopic Characterization of Reaction Intermediates

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling polymerization processes. Advanced spectroscopic techniques, particularly those that allow for in-situ or operando monitoring, are invaluable tools for elucidating the structures and dynamics of reaction intermediates. nih.govyoutube.comyoutube.com

For the study of cis-3,4-diethenylcyclohexene synthesis and polymerization, future research should leverage:

In-situ NMR Spectroscopy: Real-time NMR monitoring can provide detailed information about the formation and consumption of reactants, intermediates, and products during both the synthesis of the monomer and its subsequent polymerization. mdpi.comnih.govacs.orgcaltech.edu This technique would be particularly useful for studying the kinetics of the reactions and identifying transient species.

Operando Raman and IR Spectroscopy: These techniques can provide complementary information about the vibrational modes of molecules and are well-suited for monitoring reactions under actual process conditions. youtube.comyoutube.com For instance, operando Raman spectroscopy could be used to follow the consumption of the vinyl groups during polymerization.

Computational Chemistry: DFT calculations can provide valuable insights into the structures and energies of transition states and intermediates, complementing experimental spectroscopic data and aiding in the elucidation of reaction mechanisms. numberanalytics.comresearchgate.net

By employing these advanced characterization techniques, researchers can gain a more complete picture of the chemical transformations involving cis-3,4-diethenylcyclohexene, paving the way for the rational design of more efficient and selective processes.

Q & A

Q. What are the standard laboratory methods for synthesizing cis-3,4-diethenylcyclohexene?

The synthesis typically involves acid-catalyzed dehydration of a diol precursor (e.g., 3,4-diethenylcyclohexanol) using concentrated phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄). The reaction proceeds via an E1 mechanism, favoring the formation of the cis isomer due to steric and electronic constraints. Fractional distillation under reduced pressure (60–80°C, 10–15 mmHg) is recommended for purification, with yields optimized by controlling reaction time (2–4 hours) and maintaining temperatures below 160°C to avoid polymerization .

Q. How can researchers confirm the presence of the alkene functional group in cis-3,4-diethenylcyclohexene?

Two primary methods are used:

  • Chemical tests : Bromine water (decolorization indicates unsaturation) or the Baeyer test (acidic KMnO₄ oxidizes alkenes, producing a brown precipitate of MnO₂) .
  • Spectroscopic analysis : IR spectroscopy (C=C stretch at ~1650 cm⁻¹) and ¹³C NMR (sp² carbons at 120–130 ppm). High-resolution mass spectrometry (HRMS) can further validate molecular ion peaks (e.g., m/z 136.125 for C₁₀H₁₆) .

Q. What analytical techniques are critical for characterizing cis-3,4-diethenylcyclohexene?

  • Gas chromatography (GC) : Quantify purity (>95% for research-grade material) using polar capillary columns (e.g., DB-WAX).
  • NMR spectroscopy : ¹H NMR distinguishes cis and trans isomers via coupling constants (cis: J = 8–12 Hz; trans: J = 12–16 Hz).
  • Differential scanning calorimetry (DSC) : Determine thermal stability (decomposition onset ~200°C) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Polymerization : Minimized by adding radical inhibitors (e.g., hydroquinone) and avoiding prolonged heating.
  • Isomerization : Controlled by using mild acids (H₃PO₄ instead of H₂SO₄) and inert atmospheres (N₂ or Ar) .

Advanced Research Questions

Q. How can stereoselectivity in the synthesis of cis-3,4-diethenylcyclohexene be enhanced?

  • Catalyst design : Chiral Brønsted acids (e.g., BINOL-phosphoric acid derivatives) promote asymmetric induction.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring cis geometry. Computational modeling (DFT) predicts steric and electronic barriers to optimize conditions .

Q. What methodologies resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation)?

Discrepancies often arise from impurities or measurement techniques. Reproducibility is ensured by:

  • High-purity samples : Purify via preparative GC or recrystallization.
  • Calorimetric validation : Compare experimental data (e.g., bomb calorimetry) with computational results (Gaussian-4 theory) .

Q. How can computational models predict the reactivity of cis-3,4-diethenylcyclohexene in novel reactions?

Quantitative structure-property relationship (QSPR) models correlate molecular descriptors (e.g., HOMO-LUMO gaps, electrostatic potentials) with reactivity. Density functional theory (DFT) simulates reaction pathways, such as Diels-Alder cycloadditions, to predict regioselectivity and activation energies .

Q. What challenges arise in scaling up laboratory synthesis to pilot-scale production?

Key issues include:

  • Heat dissipation : Exothermic dehydration requires jacketed reactors with precise temperature control.
  • Purification bottlenecks : Switch from batch distillation to continuous fractional distillation systems.
  • Catalyst recyclability : Immobilize acidic catalysts on silica supports to reduce waste .

Q. How should researchers interpret unexpected NMR splitting patterns in cis-3,4-diethenylcyclohexene derivatives?

Anomalies may indicate:

  • Diastereotopic protons : Use 2D NOESY to confirm spatial proximity of hydrogens.
  • Dynamic effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange (e.g., ring-flipping) .

Q. What green chemistry approaches are viable for sustainable synthesis?

  • Solvent-free conditions : Mechanochemical synthesis (ball milling) reduces solvent waste.
  • Biocatalysis : Lipases or esterases catalyze dehydration with high stereoselectivity.
  • Renewable feedstocks : Use bio-derived cyclohexanol from lignin depolymerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.